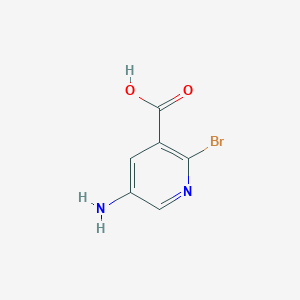

5-Amino-2-bromonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-2-bromonicotinic acid is a chemical compound with the molecular formula C6H5BrN2O2 . It has an average mass of 217.020 Da and a monoisotopic mass of 215.953430 Da .

Synthesis Analysis

The synthesis of 2-Amino-5-bromonicotinic acid involves the reaction of 2-Bromo-5-nitrobenzene. The reaction conditions include a pressure of hydrogen at 0.6 MPa, a reaction temperature of 50° C, and a reaction time of 5 hours .Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromonicotinic acid contains a total of 16 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-bromonicotinic acid include a molecular formula of C6H5BrN2O2, an average mass of 217.020 Da, and a monoisotopic mass of 215.953430 Da . It is a solid at room temperature .Scientific Research Applications

Synthesis and Biological Evaluation

Studies have focused on the synthetic modifications of 5-bromonicotinic acid, exploring its potential in creating biologically active compounds. One research demonstrated the synthesis of quaternary ammonium salts of 5-bromonicotinic acid derivatives, which exhibited promising cytotoxicity against Artemia salina and showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. However, these compounds did not demonstrate effectiveness against fungal cultures. The derivatives also showed varying effects on mean arterial blood pressure in anaesthetized rats, with some compounds being more active than the parent compound in lowering blood pressure (Khan et al., 1999).

Photoluminescence and Micromorphology Control

Another area of research involves the modification of 5-bromonicotinic acid for the development of organic–inorganic molecular-based hybrid materials. These materials demonstrate significant potential in photoluminescence, where the modified 5-bromonicotinic acid coordinates to rare earth elements (RE3+) and is integrated into silica matrices. This results in strong green, red, or blue emissions of RE3+ due to efficient intramolecular energy transfer processes. The study highlights the potential of these hybrids in controlling micromorphology and enhancing photophysical properties (Wang et al., 2006).

Antibacterial Activity

Research into the antibacterial properties of 5-bromonicotinic acid derivatives has led to the synthesis of compounds with significant antibacterial activity. For instance, the compound 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate was found to possess excellent antibacterial properties. The study provides insights into the potential application of these derivatives in developing new antibacterial agents (Li, 2009).

Safety and Hazards

properties

IUPAC Name |

5-amino-2-bromopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOFMIWMDQERPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-bromonicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2723430.png)

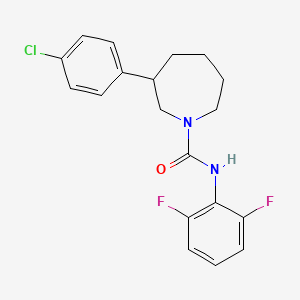

![4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine](/img/structure/B2723431.png)

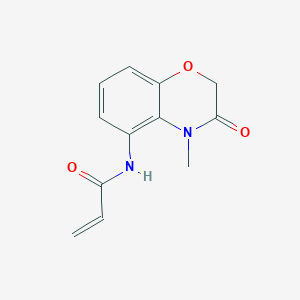

![8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2723437.png)

![Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-2-carboxylate](/img/structure/B2723440.png)

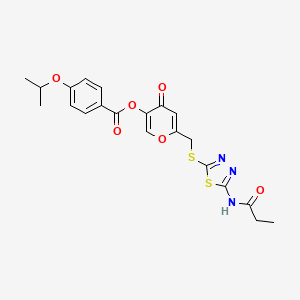

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2723443.png)